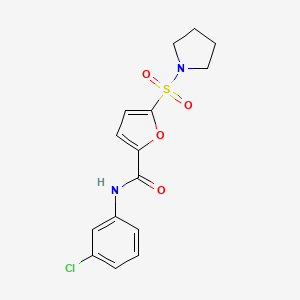![molecular formula C16H18N2O3 B6621280 N-[(2,4-dimethoxyphenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B6621280.png)
N-[(2,4-dimethoxyphenyl)methyl]-N-methylpyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,4-dimethoxyphenyl)methyl]-N-methylpyridine-2-carboxamide is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring, a dimethoxyphenyl group, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-N-methylpyridine-2-carboxamide typically involves the following steps:
Formation of the Pyridine-2-carboxylic Acid Derivative: The pyridine-2-carboxylic acid is first activated using reagents such as thionyl chloride to form the corresponding acid chloride.
Coupling with the Dimethoxyphenyl Methylamine: The activated pyridine-2-carboxylic acid chloride is then reacted with 2,4-dimethoxyphenylmethylamine under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: N-[(2,4-dimethoxyphenyl)methyl]-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. It can be used to investigate the biological activity of related compounds.
Medicine: N-[(2,4-dimethoxyphenyl)methyl]-N-methylpyridine-2-carboxamide has been explored for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, and antimicrobial agent.
Industry: In the industrial sector, this compound can be utilized in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various formulations.
作用机制
The mechanism by which N-[(2,4-dimethoxyphenyl)methyl]-N-methylpyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
N-[(2,4-dimethoxyphenyl)methyl]-N-ethylpyridine-2-carboxamide
N-[(2,4-dimethoxyphenyl)methyl]-N-propylpyridine-2-carboxamide
N-[(2,4-dimethoxyphenyl)methyl]-N-butylpyridine-2-carboxamide
Uniqueness: N-[(2,4-dimethoxyphenyl)methyl]-N-methylpyridine-2-carboxamide stands out due to its specific structural features, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities, metabolic stability, and pharmacokinetic properties.
属性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-18(16(19)14-6-4-5-9-17-14)11-12-7-8-13(20-2)10-15(12)21-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHASOPUQFCRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)OC)OC)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(4-nitrophenyl)sulfonylphenyl]-3-(3-oxo-1,4-benzothiazin-4-yl)propanamide](/img/structure/B6621199.png)
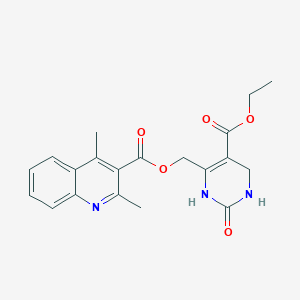
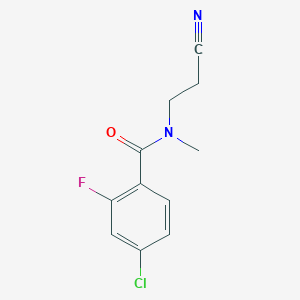
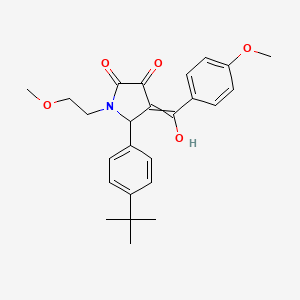
![1-(4-bromobenzoyl)-N-[4-(diethylamino)phenyl]piperidine-4-carboxamide](/img/structure/B6621231.png)
![N-[4-(diethylamino)phenyl]-2-ethylsulfonylbenzamide](/img/structure/B6621245.png)
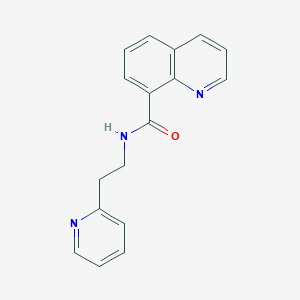
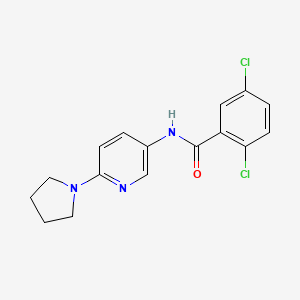
![N-[6-(dimethylamino)pyridin-3-yl]-5-(2-methoxyethylsulfamoyl)-2-methylbenzamide](/img/structure/B6621270.png)
![N-[6-(dimethylamino)pyridin-3-yl]-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]butanamide](/img/structure/B6621271.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-methylacetamide](/img/structure/B6621275.png)
![2-bromo-N-[4-(cyanomethoxy)phenyl]benzamide](/img/structure/B6621278.png)
![N-[2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-2-oxoethyl]-4-ethoxybenzamide](/img/structure/B6621283.png)
